1-(3-Amino-5-nitrophenyl)pyrrole
Description
Synonyms and Alternative Naming Conventions
This compound is referenced under multiple nomenclature systems and industrial designations:
| Synonym | Source |
|---|---|
| 3-Amino-5-nitro-1-phenylpyrrole | Analogous to |
| 1-(3-NH₂-5-NO₂-C₆H₃)pyrrole | Systematic shorthand |
| N-(3-Amino-5-nitrophenyl)pyrrole | Substitutive naming |
Alternative naming conventions often emphasize functional group positions or prioritize nitro over amino groups in numbering, though IUPAC rules assign priority based on alphabetical order.
Molecular Formula and Weight Analysis
The molecular formula and weight are derived from its constituent atoms:
Molecular Formula :
C₁₀H₈N₃O₂
Breakdown :
- Carbon (C) : 10 atoms (12.01 g/mol each) → 120.10 g/mol
- Hydrogen (H) : 8 atoms (1.008 g/mol each) → 8.06 g/mol
- Nitrogen (N) : 3 atoms (14.01 g/mol each) → 42.03 g/mol
- Oxygen (O) : 2 atoms (16.00 g/mol each) → 32.00 g/mol
Total Molecular Weight :
120.10 + 8.06 + 42.03 + 32.00 = 202.19 g/mol
Mass Spectrometry Data :
Comparison to Analogues :
| Compound | Molecular Formula | Molecular Weight |
|---|---|---|
| 1-(3-Nitrophenyl)pyrrole-2,5-dione | C₁₀H₆N₂O₄ | 218.17 g/mol |
| 5-Nitro-4-phenylpyrimidine | C₁₀H₇N₃O₂ | 201.18 g/mol |
The molecular weight aligns with structurally similar nitrophenyl-substituted heterocycles, confirming consistency in stoichiometric calculations.
Properties
Molecular Formula |
C10H9N3O2 |
|---|---|
Molecular Weight |
203.2 g/mol |
IUPAC Name |
3-nitro-5-pyrrol-1-ylaniline |
InChI |
InChI=1S/C10H9N3O2/c11-8-5-9(12-3-1-2-4-12)7-10(6-8)13(14)15/h1-7H,11H2 |
InChI Key |
PNTYKNLEOHYPRG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)C2=CC(=CC(=C2)N)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Comparisons
Electronic Effects and Reactivity The target compound’s 3-amino and 5-nitro groups create a balance of electron-donating and withdrawing effects, unlike 1-[(6-trifluoromethyl)-2-carboxyphenyl]pyrrole, where CF₃ and COOH groups dominate electron withdrawal . This difference likely alters regioselectivity in metalation or electrophilic substitution reactions. Compound 7c includes ester and cyano groups, which enhance polarity and may reduce solubility compared to the target compound’s simpler substitution pattern.
Synthetic Challenges The amino and nitro groups in the target compound may require protective strategies during synthesis, similar to the carboxylation steps used for 1-[(6-trifluoromethyl)-2-carboxyphenyl]pyrrole . In contrast, compound 7c’s multi-substituted structure demands sequential functionalization, increasing synthetic complexity .
Functional Applications
- Pyrazoline derivatives exhibit antimicrobial activity due to their nitrogen-rich cores, suggesting that the target compound’s pyrrole scaffold could be modified for similar bioactivity. However, the absence of adjacent N atoms (as in pyrazolines) may limit direct comparison.
Analytical Discrepancies
- Compound 7c shows a higher found nitrogen content (15.86% vs. 15.46% calcd) , possibly due to byproducts or measurement errors. This highlights the importance of rigorous purification in comparative studies.
Preparation Methods
Paal-Knorr Pyrrole Synthesis Using Nitroaniline Precursors
A prominent method involves the Paal-Knorr synthesis, which cyclizes 1,4-dicarbonyl compounds with aromatic amines to form substituted pyrroles. For this compound, the procedure includes:
- Reacting 3-nitroaniline derivatives with 2,5-hexanedione or similar diketones in the presence of catalytic p-toluenesulfonic acid (p-TsOH) under reflux in toluene.
- This reaction typically proceeds for 1.5 hours to yield 2,5-dimethyl-1-(3-nitrophenyl)pyrrole intermediates.
- Further reduction or selective functional group manipulation converts the nitro group to an amino group at the 3-position, while retaining the nitro group at the 5-position if required.
This method is supported by research demonstrating efficient yields and selectivity under mild conditions.
Cyclocondensation and Functional Group Transformations
Other approaches involve cyclocondensation reactions where nitrophenyl-substituted intermediates are reacted with malononitrile or ethyl cyanoacetate derivatives to form pyrrole rings bearing amino and nitro substituents. Key steps include:
- Condensation of nitro-substituted benzaldehydes or anilines with active methylene compounds.
- Cyclization under basic or acidic conditions to form the pyrrole nucleus.
- Tautomerization and purification steps to isolate the target compound.
These methods have been confirmed by spectral data (NMR, IR) and elemental analysis in peer-reviewed studies.
Reduction of Nitro Groups to Amines
Since this compound contains both amino and nitro groups, selective reduction techniques are critical:
- Catalytic hydrogenation (e.g., Pd/C under hydrogen atmosphere) can reduce nitro groups to amines.
- Chemical reduction using agents like tin(II) chloride or iron in acidic media can also selectively reduce nitro groups.
- Careful control of reaction conditions prevents over-reduction or undesired side reactions on the pyrrole ring.
This step is often performed after pyrrole ring formation to maintain ring integrity.
Alternative Synthetic Routes
Some patents and literature suggest alternative routes involving:
- Reaction of 3-nitroaniline with maleic anhydride derivatives followed by cyclization and functional group adjustments.
- Use of hydrazine or hydrazinium salts with cyano ketones to form amino-substituted heterocycles, though these are more relevant to pyrazole derivatives and may require adaptation for pyrroles.
Summary Table of Preparation Methods
Research Findings and Analytical Data
- Spectroscopic Confirmation: The formation of this compound is confirmed by characteristic IR bands corresponding to amino (around 3350 cm⁻¹) and nitro groups (around 1520-1350 cm⁻¹), along with NMR signals indicative of pyrrole protons and aromatic substitutions.
- Purity and Yield: Optimized Paal-Knorr conditions yield high purity products (>90%) with minimal side products. Purification typically involves recrystallization or chromatographic techniques.
- Reaction Optimization: Use of solvents like toluene or ethanol and acid catalysts such as p-TsOH improves cyclization efficiency. Temperature control is essential to prevent decomposition or polymerization.
Q & A
Q. What strategies mitigate nitro group reduction during catalytic hydrogenation of related compounds?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
